molecular formula C9H8F3NO2 B6610645 methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate CAS No. 2866333-90-4

methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate

Cat. No.: B6610645
CAS No.: 2866333-90-4
M. Wt: 219.16 g/mol
InChI Key: ITZLLAPKLUKBOY-UHFFFAOYSA-N
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Description

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate (C₉H₈F₃NO₂, molecular weight 241.33) is a fluorinated pyridine derivative characterized by a methyl ester group at position 2 and a 1,1,2-trifluoroethyl substituent at position 5 of the pyridine ring . The methyl ester moiety further contributes to its reactivity in coupling or hydrolysis reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)7-3-2-6(4-13-7)9(11,12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZLLAPKLUKBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(CF)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 1,1,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound can modulate various biochemical pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is compared below with analogs sharing pyridine-carboxylate backbones and fluorinated substituents.

Structural and Functional Analogues

Compound A : Ethyl 6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylate (C₄₇H₅₈N₆O₁₂S, molecular weight 1132.44)
  • Key Differences :
    • Larger molecular framework with benzimidazole and polyether chains.
    • Ethyl ester (vs. methyl ester) and sulfamoyl/polyether substituents.
    • Higher molecular weight (1132.44 vs. 241.33) and complexity, suggesting divergent applications in supramolecular chemistry or drug delivery .
Compound B : tert-Butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (C₁₃H₂₃NO₃, molecular weight 241.33)
  • Key Differences: Spirocyclic structure (non-pyridine backbone). Hydroxy and tert-butyl ester groups (vs. methyl ester and trifluoroethyl). Similar molecular weight but distinct solubility and steric hindrance due to the spirocyclic system .
Compound C : 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
  • Key Differences: Furopyridine core (vs. pyridine) with additional oxadiazole and carboxamide groups. 2,2,2-Trifluoroethylamino substituent (vs. 1,1,2-trifluoroethyl). Designed for medicinal applications, likely targeting enzymes or receptors due to its heterocyclic diversity .

Comparative Data Table

Property/Compound This compound Compound A Compound B Compound C
Molecular Formula C₉H₈F₃NO₂ C₄₇H₅₈N₆O₁₂S C₁₃H₂₃NO₃ C₂₆H₂₁F₄N₅O₄
Molecular Weight 241.33 1132.44 241.33 ~555.48 (estimated)
Key Substituents 1,1,2-Trifluoroethyl, methyl ester Polyether, benzimidazole Spirocyclic, tert-butyl ester Furopyridine, oxadiazole
Potential Applications Synthetic intermediate, fluorinated building block Supramolecular assembly Bioactive scaffold Medicinal chemistry lead

Electronic and Reactivity Comparisons

  • Fluorination Impact : The 1,1,2-trifluoroethyl group in the target compound introduces strong electron-withdrawing effects and lipophilicity, distinct from the 2,2,2-trifluoroethyl group in Compound C, which may alter hydrogen-bonding interactions .
  • Ester Group Reactivity : Methyl esters (target compound) typically hydrolyze faster than tert-butyl esters (Compound B) but slower than ethyl esters (Compound A) under basic conditions .
  • Steric Effects : The spirocyclic structure of Compound B imposes greater steric hindrance than the planar pyridine ring in the target compound, influencing substrate accessibility in catalytic reactions .

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